
ガボキサドール
概要
説明
ガボキサドールは、1977年にデンマークの化学者であるPoul Krogsgaard-Larsenによって初めて合成されました . 当初は鎮痛薬や不安解消薬としての可能性が調査されましたが、後に鎮静作用、特に不眠症の治療における鎮静作用で注目を集めました .
2. 製法
合成経路と反応条件: ガボキサドールは、ムシモールを原料として一連の化学反応によって合成されます。 合成には、ムシモールの環化によるイソキサゾール環の形成、それに続く目的の構造を得るためのさらなる修飾が含まれます .
工業的製造方法: ガボキサドールの工業的製造には、大規模生産のための合成経路の最適化が含まれます。 これには、最終生成物の高収率と高純度を確保すること、ならびに危険な試薬や条件の使用を最小限に抑えることが含まれます .
科学的研究の応用
Sleep Disorders
Mechanism of Action
Gaboxadol enhances slow-wave sleep (SWS) and is distinct from traditional hypnotics such as benzodiazepines. It acts primarily on the δ-subunit-containing GABA A receptors, which are implicated in the regulation of sleep architecture.
Clinical Findings
- Polysomnographic Studies : Research has shown that gaboxadol significantly increases total sleep time and reduces wakefulness after sleep onset compared to placebo. In a study involving adults, doses of 10 mg and 15 mg resulted in notable improvements in sleep continuity over a 30-night treatment period .
- Elderly Patients : A separate study focused on elderly patients demonstrated that gaboxadol improved sleep efficiency and reduced nighttime awakenings, suggesting its utility in geriatric populations suffering from insomnia .
Depression and Suicidal Ideation
Rapid Antidepressant Effects
Recent investigations have highlighted gaboxadol's potential as a rapid-acting antidepressant. A clinical trial indicated that high doses (greater than 50 mg) of gaboxadol could significantly reduce suicidal ideation within hours of administration, offering a critical intervention for patients with acute suicidality .
Comparison with Ketamine
Gaboxadol may provide advantages over ketamine, another agent known for its rapid antidepressant effects. Unlike ketamine, gaboxadol does not induce dissociative side effects, making it a more favorable option for patients requiring urgent intervention .
Neurodevelopmental Disorders
Fragile X Syndrome
Gaboxadol has shown promise in treating Fragile X syndrome, an inherited form of intellectual disability. In a Phase 2 trial, gaboxadol was well-tolerated and led to significant improvements in behavioral assessments over a 12-week treatment period. The Aberrant Behavior Checklist-Community for Fragile X syndrome scores improved by 26.2%, indicating its potential efficacy in managing symptoms associated with this condition .
Angelman Syndrome
Additionally, ongoing clinical trials are exploring gaboxadol's effects on Angelman syndrome, aiming to assess its impact on behavioral and cognitive functions in affected individuals .
Summary of Clinical Studies
Study Focus | Population | Dosage | Outcome Measures | Results Summary |
---|---|---|---|---|
Sleep Disorders | Adults | 10-15 mg | Total Sleep Time (TST), Wakefulness After Sleep Onset (WASO) | Significant improvement in TST and WASO |
Elderly Insomnia | Elderly Patients | 10 mg | Sleep Efficiency | Improved sleep quality and reduced awakenings |
Depression | Suicidal Patients | >50 mg | Suicidal Ideation Reduction | Rapid reduction in suicidal thoughts |
Fragile X Syndrome | Males with FXS | Variable | Aberrant Behavior Checklist | 26.2% improvement in behavioral scores |
Angelman Syndrome | Children | Ongoing Trials | Behavioral Assessments | Pending results from trials |
作用機序
ガボキサドールは、アルファ4ベータ3デルタガンマアミノ酪酸A受容体において超最大作動薬として作用し、アルファ1ベータ3ガンマ2において低力価作動薬として作用し、アルファ4ベータ3ガンマにおいて部分作動薬として作用します . ガンマアミノ酪酸A受容体のアルファ4含有サブタイプに対するその親和性は、他のサブタイプよりも有意に高いです。 ガボキサドールは、シナプス後ガンマアミノ酪酸A受容体よりもゆっくりと、そして広範囲に脱感作するシナプス外ガンマアミノ酪酸A受容体に対しても独自の親和性を示します .
類似化合物:
ムシモール: ガボキサドールが誘導される親化合物。
ガナキソロール: 同様の鎮静作用を有する別のガンマアミノ酪酸A受容体モジュレーター。
イボテン酸: ガボキサドールと構造的に類似した化合物.
独自性: ガボキサドールのシナプス外ガンマアミノ酪酸A受容体に対する独自の親和性と、動物モデルで強化を示さずに深い睡眠(ステージ4)を増加させる能力は、他のガンマアミノ酪酸A受容体モジュレーターとは異なります .
生化学分析
Biochemical Properties
Gaboxadol acts as a supra-maximal agonist at α4β3δ GABA A receptors, a low-potency agonist at α1β3γ2 receptors, and a partial agonist at α4β3γ receptors . Its affinity for the α4-containing subtype of the GABA A receptor is significantly higher than for other subtypes . Gaboxadol also uniquely targets extrasynaptic GABA A receptors, which desensitize more slowly and less extensively than synaptic GABA A receptors . These interactions suggest that Gaboxadol can modulate inhibitory neurotransmission in a distinct manner compared to other GABAergic drugs.
Cellular Effects
Gaboxadol influences various cellular processes by modulating GABAergic neurotransmission. It has been shown to increase deep sleep (stage 4) and does not demonstrate reinforcement in animal models, despite activating dopaminergic neurons in the ventral tegmental area . This indicates that Gaboxadol can enhance inhibitory signaling without the addictive potential seen with other sedatives. Additionally, Gaboxadol’s effects on extrasynaptic GABA A receptors suggest it may play a role in regulating tonic inhibition, which is crucial for maintaining neuronal excitability and preventing hyperactivity .
Molecular Mechanism
At the molecular level, Gaboxadol binds to GABA A receptors, particularly those containing the α4, β3, and δ subunits . This binding enhances the inhibitory effects of GABA by increasing chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability . Unlike benzodiazepines, which primarily target synaptic GABA A receptors, Gaboxadol’s action on extrasynaptic receptors allows for a more sustained inhibitory effect . This unique mechanism may contribute to its ability to promote deep sleep without the risk of dependence.
Temporal Effects in Laboratory Settings
In laboratory settings, Gaboxadol has demonstrated stability and efficacy over time. Studies have shown that a single sedative dose of Gaboxadol can induce persistent changes in ventral tegmental area dopamine neurons for at least six days . These changes include increased AMPA/NMDA receptor current ratio and enhanced AMPA receptor responses, suggesting long-term modulation of excitatory synapses . Gaboxadol does not exhibit rewarding properties, indicating its potential for long-term use without the risk of addiction .
Dosage Effects in Animal Models
Gaboxadol’s effects vary with dosage in animal models. At sedative doses, Gaboxadol has been shown to induce glutamate receptor plasticity in ventral tegmental area dopamine neurons without causing reinforcement or addiction . Higher doses of Gaboxadol have been associated with increased body sway and impairment, similar to other sedative-hypnotic drugs . These findings highlight the importance of dosage in determining the therapeutic and adverse effects of Gaboxadol.
Metabolic Pathways
Gaboxadol is metabolized through pathways involving GABAergic neurotransmission. It acts on GABA A receptors, enhancing the inhibitory effects of GABA and modulating chloride ion flux . The metabolism of Gaboxadol can be influenced by other compounds, such as Mestranol, which can increase its metabolic rate . Understanding these metabolic interactions is crucial for optimizing Gaboxadol’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
Gaboxadol is transported and distributed within cells and tissues through its interactions with GABA A receptors . Its high affinity for extrasynaptic receptors allows for widespread distribution and sustained inhibitory effects . Gaboxadol’s ability to enhance tonic inhibition suggests it may accumulate in regions with high extrasynaptic receptor density, such as the thalamus and hippocampus .
Subcellular Localization
Gaboxadol’s subcellular localization is primarily associated with extrasynaptic GABA A receptors . These receptors are located outside of synaptic junctions and are involved in maintaining baseline inhibitory tone . Gaboxadol’s targeting of these receptors allows for a more prolonged and diffuse inhibitory effect, which is essential for its role in promoting deep sleep and preventing hyperexcitability .
準備方法
Synthetic Routes and Reaction Conditions: Gaboxadol is synthesized through a series of chemical reactions starting from muscimol. The synthesis involves the cyclization of muscimol to form the isoxazole ring, followed by further modifications to achieve the desired structure .
Industrial Production Methods: Industrial production of gaboxadol involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as minimizing the use of hazardous reagents and conditions .
化学反応の分析
反応の種類: ガボキサドールは、以下を含むさまざまな化学反応を起こします。
酸化: ガボキサドールは、酸化されてさまざまな誘導体を生成することができます。
還元: 還元反応は、ガボキサドール分子の官能基を改変することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応で生成される主な生成物は、使用する特定の試薬と条件によって異なります。 たとえば、酸化によりカルボン酸が生成される可能性があり、還元によりアルコールが生成される可能性があります .
4. 科学研究への応用
化学: イソキサゾール誘導体の性質を研究するためのモデル化合物として使用されます。
生物学: ガンマアミノ酪酸(GABA)系への影響について調査されています。
医学: 不眠症、不安症、およびその他の神経障害の治療法として検討されています。
類似化合物との比較
Muscimol: The parent compound from which gaboxadol is derived.
Ganaxolone: Another gamma-aminobutyric acid A receptor modulator with similar sedative properties.
Ibotenic Acid: A compound with structural similarities to gaboxadol.
Uniqueness: Gaboxadol’s unique affinity for extrasynaptic gamma-aminobutyric acid A receptors and its ability to increase deep sleep (stage 4) without demonstrating reinforcement in animal models set it apart from other gamma-aminobutyric acid A receptor modulators .
生物活性
Gaboxadol, also known as OV101 or THIP, is a selective extrasynaptic GABA receptor agonist that has garnered attention for its potential therapeutic applications, particularly in sleep disorders and neurodevelopmental conditions. This article reviews the biological activity of gaboxadol, highlighting its effects on sleep architecture, behavioral outcomes in animal models, and clinical efficacy in human studies.
Gaboxadol functions primarily as a GABA receptor agonist, specifically targeting delta-subunit-containing extrasynaptic receptors. This mechanism enhances inhibitory neurotransmission, which is crucial for regulating neuronal excitability and promoting sleep. Unlike traditional benzodiazepines that act on synaptic GABA receptors, gaboxadol's action on extrasynaptic receptors leads to prolonged inhibition and increased slow-wave sleep (SWS) without significantly affecting REM sleep .
Effects on Sleep Architecture
Gaboxadol has been extensively studied for its impact on sleep parameters. Clinical trials have demonstrated that gaboxadol significantly improves various measures of sleep quality:
- Total Sleep Time (TST) : Gaboxadol 15 mg increased TST by approximately 20.4 minutes compared to placebo (p < 0.01) in adult patients with insomnia .
- Sleep Onset Latency (SOL) : The compound also reduced SOL, with a notable decrease in wakefulness after sleep onset (WASO) .
- Slow-Wave Sleep : Studies indicate that gaboxadol enhances SWS duration, contributing to its hypnotic effects .
Summary of Clinical Findings
Study | Dose | Measure | Result |
---|---|---|---|
Study 1 | 15 mg | TST | +20.4 min vs. placebo (p < 0.01) |
Study 2 | 15 mg | SOL | Significant reduction vs. placebo |
Phase 2 Trials | Various | SWS Duration | Significant increase observed |
Behavioral Effects in Fragile X Syndrome
Recent studies have explored gaboxadol's effects beyond sleep, particularly in neurodevelopmental disorders such as Fragile X Syndrome (FXS). In a Phase 2 trial involving male patients with FXS, gaboxadol demonstrated significant improvements in secondary behavioral endpoints, including reductions in anxiety and hyperactivity .
Animal Model Studies
In preclinical models, specifically using Fmr1 knockout mice (a model for FXS), gaboxadol normalized hyperactivity and anxiety-like behaviors. The treatment effectively restored behavioral deficits to levels comparable to wild-type controls, suggesting its potential as a therapeutic agent for managing symptoms associated with FXS .
Safety and Tolerability
Gaboxadol has shown a favorable safety profile across various studies. In clinical trials, it was well-tolerated with minimal serious adverse events reported. The absence of significant side effects positions gaboxadol as a promising candidate for long-term use in treating insomnia and related disorders .
特性
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRVKCBLGJOCEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045206 | |
Record name | Gaboxadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64603-91-4 | |
Record name | Gaboxadol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64603-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gaboxadol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gaboxadol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06554 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gaboxadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gaboxadol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GABOXADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1M5RVL18S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。